molecular formula C18H25N3O4 B1386898 tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate CAS No. 1171795-32-6

tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate

Cat. No.: B1386898
CAS No.: 1171795-32-6
M. Wt: 347.4 g/mol
InChI Key: KYBZQVDZVVKPRT-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

The compound tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate is officially registered under the Chemical Abstracts Service number 1171795-32-6. This designation places the molecule within the broader classification of heterocyclic organic compounds, specifically belonging to the benzoxazine family of derivatives. The systematic nomenclature reflects the complex structural architecture, incorporating a tert-butyl carbamate protecting group attached to a piperidine ring, which is further substituted with a benzoxazinone moiety containing an amino functional group.

The molecular formula of this compound is established as C₁₈H₂₅N₃O₄, corresponding to a molecular weight of 347.41 daltons. The SMILES notation for this structure is documented as CC(C)(C)OC(N(CC1)CCC1N1c(cc(cc2)N)c2OCC1=O)=O, which provides a linear representation of the three-dimensional molecular connectivity. This standardized chemical identifier enables precise communication about the compound's structure across different scientific databases and research platforms.

The nomenclature system employed follows International Union of Pure and Applied Chemistry guidelines, with the name systematically describing each structural component from the core benzoxazine framework through the piperidine linker to the terminal tert-butyl carbamate functionality. This naming convention ensures unambiguous identification of the compound in scientific literature and regulatory documentation. The presence of multiple heteroatoms and the spiro-like connectivity between ring systems contributes to the compound's classification as a complex heterocyclic derivative with potential for diverse chemical reactivity patterns.

Historical Context of Benzoxazine-Piperidine Hybrids

The development of benzoxazine-containing compounds has its roots in the broader exploration of heterocyclic chemistry that gained momentum throughout the twentieth century. Benzoxazines, characterized by their fused benzene-oxazine ring system, were initially investigated for their unique chemical properties and potential as synthetic intermediates. The incorporation of piperidine substituents into benzoxazine frameworks represents a more recent advancement in heterocyclic chemistry, driven by the recognition that such hybrid structures can combine the beneficial properties of both molecular components.

Research into benzoxazine derivatives has revealed their significant potential in medicinal chemistry applications, with various studies demonstrating antimicrobial and anti-inflammatory activities. The systematic exploration of benzoxazinone and quinazolinone derivatives has shown that these compounds possess a wide spectrum of biological activity, making them attractive targets for pharmaceutical research. Historical investigations have focused on the synthesis and biological evaluation of compounds containing the benzoxazin-4-one core structure, with particular attention to their interactions with biological targets.

The evolution of piperidine chemistry has proceeded in parallel with benzoxazine research, with piperidine derivatives being extensively studied for their pharmacological properties. Patent literature from the early 2000s documents the development of piperidine derivatives with thiabenzoazulene scaffolds, highlighting the ongoing interest in combining piperidine functionality with other heterocyclic systems. These historical developments have established the foundation for contemporary research into benzoxazine-piperidine hybrids as promising molecular architectures.

The convergence of benzoxazine and piperidine chemistry has been facilitated by advances in synthetic methodology that allow for the efficient construction of complex heterocyclic frameworks. Modern synthetic approaches have enabled the preparation of sophisticated molecular architectures that incorporate both benzoxazine and piperidine elements, leading to the development of compounds like this compound as representative examples of this hybrid class.

Structural Features and Molecular Architecture

The molecular architecture of this compound exhibits a sophisticated three-dimensional arrangement that combines multiple heterocyclic systems in a single molecular framework. The core structure features a benzoxazinone ring system that serves as the central scaffold, with the benzene ring providing aromatic character and the oxazinone portion contributing both flexibility and hydrogen bonding capability through its carbonyl and nitrogen functionalities. The amino group positioned at the 6-position of the benzene ring introduces additional hydrogen bonding potential and serves as a potential site for further chemical modification.

The piperidine ring component adopts a chair conformation in solution, providing a rigid six-membered saturated heterocycle that serves as a linking element between the benzoxazine core and the tert-butyl carbamate protecting group. This piperidine ring is attached to the benzoxazine system through the nitrogen atom at the 4-position of the oxazinone ring, creating a direct nitrogen-nitrogen linkage that influences the overall electronic properties of the molecule. The spatial arrangement of these components results in a molecular geometry that maximizes intramolecular interactions while minimizing steric strain.

The tert-butyl carbamate functionality attached to the piperidine nitrogen serves dual purposes in the molecular design. Structurally, it provides significant steric bulk that influences the compound's conformational preferences and potentially its binding interactions with biological targets. Chemically, the carbamate group functions as a protecting group that can be selectively removed under appropriate conditions, allowing for further synthetic elaboration of the molecule. The tert-butyl portion contributes hydrophobic character to the overall molecular structure, influencing solubility properties and membrane permeability characteristics.

Conformational analysis reveals that the molecule possesses multiple rotatable bonds that allow for conformational flexibility, particularly around the piperidine-benzoxazine linkage and the carbamate ester connection. This flexibility enables the compound to adopt various three-dimensional arrangements that may be important for its interactions with biological targets. The presence of hydrogen bond donors and acceptors throughout the structure creates opportunities for both intramolecular and intermolecular hydrogen bonding, which significantly influences the compound's physical and chemical properties.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its utility as a versatile synthetic intermediate that can serve as a building block for the construction of more complex molecular architectures. The compound's availability from specialized chemical suppliers in quantities ranging from milligram to gram scale indicates its recognition as a valuable research tool in synthetic organic chemistry. The presence of multiple functional groups, including the amino substituent, the carbonyl functionality, and the carbamate protecting group, provides numerous opportunities for selective chemical transformations.

In medicinal chemistry contexts, compounds containing benzoxazine cores have demonstrated significant biological activity profiles, with research showing antimicrobial and anti-inflammatory properties for related structures. The benzoxazinone framework has been identified as a privileged scaffold in drug discovery, with various derivatives showing activity against multiple biological targets. The combination of this pharmacologically relevant core with a piperidine substituent creates a hybrid structure that may exhibit enhanced or novel biological properties compared to either component alone.

The compound serves as an important representative of the broader class of benzoxazine-piperidine hybrids that are increasingly being investigated for their potential in pharmaceutical applications. Recent patent literature has highlighted the development of piperidine derivatives for various therapeutic applications, with particular emphasis on compounds that combine multiple heterocyclic elements. The structural complexity of this compound makes it an attractive starting point for medicinal chemistry programs aimed at developing novel therapeutic agents.

The research significance of this compound is further enhanced by its role in chemical biology studies, where it can serve as a probe molecule for investigating the structure-activity relationships of benzoxazine-containing compounds. The availability of this compound through commercial sources facilitates its use in high-throughput screening programs and structure-activity relationship studies that are essential for drug discovery efforts. The compound's well-defined chemical structure and characterized properties make it an ideal candidate for systematic modifications aimed at optimizing biological activity and selectivity profiles.

Properties

IUPAC Name

tert-butyl 4-(6-amino-3-oxo-1,4-benzoxazin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-18(2,3)25-17(23)20-8-6-13(7-9-20)21-14-10-12(19)4-5-15(14)24-11-16(21)22/h4-5,10,13H,6-9,11,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZQVDZVVKPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)COC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of the Benzoxazine Core

  • The benzoxazine derivative is typically synthesized via a cyclization reaction involving ortho-aminophenols or related precursors with suitable aldehydes or ketones, under acidic or thermal conditions, to form the benzoxazine ring system.
  • The amino and oxo groups are introduced through nucleophilic substitution or condensation reactions, often under reflux or heating in solvents such as ethanol or toluene.

Step 3: Boc Protection

  • The amino group on the piperidine ring is protected with tert-butyl carbamate (Boc) groups using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base like triethylamine.
  • The reaction is typically carried out in dichloromethane (DCM) at room temperature or slightly elevated temperatures, with stirring over several hours.

Reaction conditions summary:

Reaction step Solvent Temperature Time Yield Reference
Cyclization of benzoxazine Reflux in ethanol 80-100°C 4-6 hours Variable ,
Nucleophilic substitution with piperidine Ethanol or acetonitrile Room temp to 50°C 12-24 hours Moderate to high ,
Boc protection DCM, triethylamine Room temp 4-8 hours Variable ,

Multicomponent Reactions and Modular Assembly

Some synthetic routes utilize multicomponent reactions to assemble the core structure efficiently.

  • Step 1: Condensation of suitable amino phenols with aldehydes or ketones to form benzoxazine rings.
  • Step 2: Coupling with piperidine derivatives bearing reactive leaving groups (e.g., chlorides or mesylates).
  • Step 3: Boc protection of amino groups, often employing (Boc)2O in the presence of a base.

This approach allows for diversification and optimization of yields, with reaction conditions optimized for each step.

Key Reaction Conditions and Data

Method Reagents Solvent Temperature Reaction Time Typical Yield Notes
Cyclization + Boc protection Ortho-aminophenols, aldehydes, (Boc)2O Ethanol, DCM 80-100°C 4-8 hours 24-60% Requires purification
Nucleophilic substitution Halogenated piperidine derivatives Ethanol, acetonitrile Room temp to 50°C 12-24 hours 50-70% Requires purification
Multicomponent assembly Amino phenols, aldehydes, piperidine derivatives Various Variable Variable Variable Diversification possible

Representative Literature Data

  • A synthesis reported involves the reaction of 3-{1-ethoxy-1-phenylmethylidene}-5-nitro-2-indolinone with Boc-protected amino-isoquinoline derivatives in DMF, followed by cyclization and Boc protection steps, yielding the target compound with moderate efficiency (~24%).
  • Another approach involves coupling benzoxazine derivatives with piperidine derivatives using carbodiimide-mediated coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt), achieving yields around 24% after purification.

Data Table Summarizing Key Preparation Data

Method Starting Materials Key Reagents Solvent Temperature Reaction Time Yield Remarks
Cyclization + Boc Ortho-aminophenols + aldehydes (Boc)2O, base Ethanol, DCM 80-100°C 4-8 hours 24-60% Requires purification
Carbodiimide Coupling Benzoxazine derivatives + piperidine derivatives EDC, HOBt DCM Room temp 9 days 24% Purification by chromatography
Nucleophilic Substitution Halogenated piperidine K2CO3 Ethanol Reflux 16-24 hours 84% Crystallization

Research Findings and Optimization Strategies

  • Reaction Optimization: Adjusting solvent polarity, temperature, and reaction time can significantly influence yields. For example, using polar aprotic solvents like DMSO or DMF enhances nucleophilic substitution efficiency.
  • Catalysis: Catalysts such as phase-transfer catalysts or microwave irradiation have been explored to accelerate reactions and improve yields.
  • Protection/Deprotection Strategies: Boc protection is typically performed post-attachment of the piperidine ring to prevent side reactions and facilitate purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group in the compound can undergo oxidation to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its structural complexity and functional group diversity. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the carbonyl group can participate in nucleophilic attacks. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare it structurally and functionally with analogous compounds from the same chemical family (Table 1). Key differences lie in substituent groups, ring systems, and bioactivity profiles.

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Ring Systems Notable Properties/Applications
Target Compound C₁₈H₂₃N₃O₄ 345.40 g/mol 6-amino-3-oxo-benzoxazine High solubility; CNS drug intermediate
tert-Butyl 4-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate C₁₉H₂₅BrN₂O₂ 401.32 g/mol 6-bromo-dihydroquinoline Halogenated analog; used in cross-coupling reactions
ETHYL 2-{[(3-AMINO-6-TERT-BUTYL-4-PHENYLTHIENO[2,3-B]PYRIDIN-2-YL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE C₃₁H₃₄N₄O₃S₂ 598.76 g/mol Thienopyridine; thiophane Dual heterocyclic system; kinase inhibitor candidate
1-N-叔丁氧羰基哌啶-4-硼酸频哪醇酯 C₁₆H₂₈BNO₄ 309.21 g/mol Boronic ester Suzuki-Miyaura coupling reagent
SGC-SMARCA-BRDVIII Undisclosed Undisclosed Spirocyclic indene-piperidine Epigenetic probe (SMARCA2/4 inhibitor)

Key Structural and Functional Insights

Boc Protection: All listed compounds share the Boc group, which improves stability during synthesis but may limit cell permeability in biological assays.

Ring System Diversity: The benzoxazine core in the target compound is distinct from thienopyridine (in ETHYL 2-{…}) or spirocyclic indene-piperidine (in SGC-SMARCA-BRDVIII). These structural variations alter binding affinities; for example, spirocyclic systems often improve metabolic stability .

Similarly, boronic esters (e.g., 1-N-叔丁氧羰基…) enable modular functionalization but lack the target’s inherent bioactivity .

Patentability Considerations: Structural similarity analyses (per ) suggest that minor modifications, such as replacing the amino group with a methyl or halogen, could render derivatives non-obvious in patent claims despite shared core structures.

Research Findings and Implications

  • Synthetic Utility : Boronic ester analogs serve as versatile intermediates for C-C bond formation, whereas the target compound is primarily a pharmacophore precursor.

Biological Activity

Introduction

tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This indicates the presence of a piperidine ring and a benzoxazine moiety, which are known for their diverse biological activities.

Biological Activity Overview

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to tert-butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine derivatives. For instance, research on tetrahydroisoquinoline derivatives has shown promising results against various strains of human coronaviruses (HCoV), suggesting a potential role for benzoxazine derivatives in antiviral therapy .

Antitumor Properties

Compounds containing the benzoxazine structure have been associated with antitumor activity. The modification of these structures can enhance their efficacy against cancer cell lines. For example, certain derivatives have demonstrated significant cytotoxic effects against breast cancer and leukemia cells .

The biological activity of tert-butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in viral replication.
  • Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Properties : Certain studies suggest that these compounds may exhibit antioxidant activity, contributing to their protective effects against cellular damage.

Case Studies and Research Findings

StudyFindings
Study on THIQ DerivativesInvestigated the antiviral activity against HCoV strains; showed promising results indicating potential for therapeutic use .
Antitumor Activity AssessmentEvaluated the cytotoxic effects on cancer cell lines; significant inhibition observed in breast cancer models .
Mechanistic StudiesExplored the interaction with cellular pathways; identified potential targets for drug development .

The biological activity of this compound is multifaceted, with promising applications in antiviral and anticancer therapies. Ongoing research is crucial to fully elucidate its mechanisms of action and optimize its therapeutic potential. Further studies will help in understanding its efficacy and safety profile in clinical settings.

References

  • Synthesis and biological evaluation studies on tetrahydroisoquinoline derivatives .
  • Recent progress in benzoxazinone synthesis and their pharmacological potential .

Q & A

Q. What experimental strategies are recommended for synthesizing and purifying this compound?

  • Synthetic Route : Use a Boc-protected piperidine scaffold coupled with a benzoxazine moiety via nucleophilic substitution or reductive amination, depending on the reactivity of intermediates.
  • Purification : Employ silica gel column chromatography (hexane/ethyl acetate gradients) or preparative HPLC for high-purity isolation .
  • Characterization : Validate purity via HPLC (≥95% purity threshold) and structural confirmation via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle stability and storage challenges?

  • Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Use desiccants to mitigate moisture sensitivity .
  • Stability Testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using LC-MS to identify decomposition products .

Q. What are the critical safety precautions for laboratory handling?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides, nitric acid) to prevent hazardous reactions .

Q. How can solubility limitations in aqueous buffers be addressed?

  • Solvent Systems : Optimize with DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with ≤0.1% Tween-80 to prevent precipitation .
  • LogP Analysis : Calculate partition coefficient (e.g., using ChemDraw) to predict solubility; experimental validation via shake-flask method .

Advanced Research Questions

Q. How to resolve contradictions in reported reactivity or biological activity data?

  • Cross-Validation : Compare synthetic batches using orthogonal techniques (e.g., NMR, X-ray crystallography) to confirm structural consistency .
  • Mechanistic Studies : Use density functional theory (DFT) to model electronic effects of substituents (e.g., amino group in benzoxazine) on reactivity .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Metabolic Stability : Assess hepatic microsomal half-life (human/rodent) and identify metabolic soft spots via LC-MS/MS. Introduce fluorination or steric hindrance to block oxidation .
  • Bioavailability : Formulate with cyclodextrins or lipid nanoparticles to enhance aqueous solubility and intestinal absorption .

Q. How to design assays for evaluating its interaction with biological targets?

  • Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinases, GPCRs) .
  • Cellular Assays : Perform dose-response studies (IC50_{50}/EC50_{50}) in relevant cell lines (e.g., HEK293, HepG2) with cytotoxicity controls (MTT assay) .

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

  • Quality Control : Implement in-process controls (IPCs) via FTIR and UPLC-MS. Track critical quality attributes (CQAs) like residual solvents (GC-MS) and heavy metals (ICP-OES) .
  • Statistical Analysis : Use multivariate analysis (e.g., PCA) to correlate process parameters (temperature, stoichiometry) with purity/yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(6-amino-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.